molecular formula C19H23FN4O2 B2498486 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one CAS No. 1209084-67-2

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one

Cat. No.: B2498486
CAS No.: 1209084-67-2
M. Wt: 358.417
InChI Key: WNWZXDUVPNBWBC-UHFFFAOYSA-N
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Description

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H23FN4O2 and its molecular weight is 358.417. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Pharmacophoric Groups in Antipsychotic Agents

Research into arylcycloalkylamines, such as phenylpiperidines and piperazines, has shown that arylalkyl substituents improve the potency and selectivity of binding affinity at D(2)-like receptors, important in the development of antipsychotic agents. The composite structure of these compounds, including fluorobutyrophenones and azaindoles, contributes to their selectivity and potency, suggesting their potential in designing more effective treatments for psychiatric disorders (Sikazwe et al., 2009).

Piperazine Derivatives for Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, found in drugs across various therapeutic categories including antipsychotics, antidepressants, anticancer, and anti-inflammatory agents. Modifying the substitution pattern on the piperazine nucleus significantly alters the medicinal potential of the resultant molecules, demonstrating the versatility of piperazine as a pharmacophore (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine-based molecules have been identified as potent anti-mycobacterial agents, especially against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of these compounds, indicating their promise in developing new anti-TB medications (Girase et al., 2020).

Piperazine and Morpholine in Medicinal Chemistry

Piperazine and morpholine analogues exhibit a broad spectrum of pharmaceutical applications due to their potent pharmacophoric activities. Recent developments in synthesis methods for these derivatives reveal their significant role in medicinal chemistry, underscoring the ongoing research into their therapeutic potential (Mohammed et al., 2015).

Properties

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-propylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-2-3-16-12-18(25)24(14-21-16)13-19(26)23-10-8-22(9-11-23)17-6-4-15(20)5-7-17/h4-7,12,14H,2-3,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWZXDUVPNBWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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